e-64

描述

E-64 is a potent and irreversible inhibitor of cysteine proteases, which are enzymes that degrade proteins by cleaving peptide bonds. This compound was first isolated from the mold Aspergillus japonicus in 1978 . This compound is known for its ability to inhibit a wide range of cysteine proteases, including papain, cathepsin B, cathepsin L, calpain, and staphopain . Its low toxicity and effective mechanism of action make it a valuable tool in scientific research and potential therapeutic applications.

准备方法

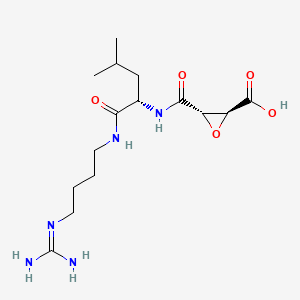

Synthetic Routes and Reaction Conditions: E-64 can be synthesized through both synthetic and natural methods. The synthetic preparation involves the combination of L-leucine, agmatine, and L-trans-epoxysuccinic acid . The reaction conditions typically require the use of specific reagents and controlled environments to ensure the correct formation of the compound. The process involves the formation of a peptide bond and the incorporation of the epoxide group, which is crucial for its inhibitory activity .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus japonicus, followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of this compound, and the purification steps ensure that the final product is of high purity and suitable for research and therapeutic use .

化学反应分析

Types of Reactions: E-64 primarily undergoes nucleophilic substitution reactions due to the presence of the epoxide group. The thiol group of cysteine residues in proteases attacks the epoxide, leading to the formation of a covalent bond and irreversible inhibition of the enzyme .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include cysteine-containing proteases such as papain, cathepsin B, and cathepsin L. The reactions typically occur under physiological conditions, with neutral pH and temperatures around 37°C .

Major Products Formed: The major product formed from the reaction of this compound with cysteine proteases is a thioether linkage between the epoxide group of this compound and the thiol group of the cysteine residue in the protease . This covalent bond results in the irreversible inhibition of the protease.

科学研究应用

Chemical Properties and Mechanism of Action

E-64 is derived from the fungus Aspergillus japonicus and functions primarily by covalently binding to the active site cysteine residues in cysteine proteases. Its structure includes a trans-epoxysuccinic acid moiety linked to a modified dipeptide, which facilitates its interaction with target enzymes such as papain, cathepsin B, cathepsin L, and calpain . The compound exhibits low toxicity, making it suitable for various therapeutic applications.

Biomedical Research Applications

This compound has been extensively studied for its potential therapeutic roles in several diseases:

Cancer Research

This compound has shown promise in cancer research by inducing apoptosis in carcinoma cell lines. For instance, studies indicate that this compound treatment leads to oxidative stress and apoptosis through the activation of apoptotic markers like ced-3 while downregulating anti-apoptotic factors .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Apoptotic Markers Activated | Viability Reduction (%) | Notes |

|---|---|---|---|

| HSC-3 (Tongue) | Increased ced-3 | 30% | Reduces invasion |

| A549 (Lung) | Increased cytochrome c | 40% | Induces oxidative stress |

| MCF7 (Breast) | Increased caspase activity | 50% | Enhances sensitivity to therapy |

Parasitology

This compound has been utilized in studies targeting parasitic infections. Research has demonstrated that this compound effectively reduces motility and viability in S. cervi, a filarial parasite, leading to significant mortality rates after treatment .

Table 2: this compound Effects on Filarial Parasites

| Treatment Duration (hours) | Motility Score (0-4) | Viability (%) |

|---|---|---|

| 0 | 4 | 100 |

| 4 | 2 | 70 |

| 8 | 0 | 20 |

Agricultural Applications

This compound's ability to inhibit cysteine proteases is also being explored in agricultural biotechnology. It has been found to enhance the resistance of plants against certain pathogens by modulating protease activity that would otherwise facilitate pathogen invasion.

Case Study: this compound in Crop Protection

A study evaluated the effects of this compound on tomato plants infected with Phytophthora infestans. The application of this compound resulted in a marked decrease in disease severity and improved plant health indicators such as chlorophyll content and growth rate.

In Vitro Fertilization Techniques

Recent studies have highlighted the role of this compound in improving outcomes in in vitro fertilization (IVF). By inhibiting cathepsin B during oocyte maturation, this compound enhances blastocyst formation rates and overall embryonic quality.

Table 3: Impact of this compound on Embryo Development

| Treatment Group | Blastocyst Rate (%) | Total Cell Number (Mean ± SD) |

|---|---|---|

| Control | 30 | 124.8 ± 3.62 |

| This compound Treated | 47 | 162.8 ± 8.23 |

Neurobiology

This compound's effects on neurodegenerative diseases are also under investigation. It has been shown to reduce autophagy-associated lysosomal degradation, suggesting potential applications in treating conditions like Alzheimer's disease where protease activity is dysregulated .

作用机制

E-64 exerts its effects by irreversibly binding to the active site of cysteine proteases. The trans-epoxysuccinic acid group of this compound undergoes nucleophilic attack by the thiol group of the cysteine residue in the protease, forming a covalent thioether linkage . This covalent bond prevents the protease from cleaving peptide bonds, thereby inhibiting its activity. The specificity of this compound for cysteine proteases is due to the precise fit of its molecular structure within the active site of these enzymes .

相似化合物的比较

E-64 is unique among cysteine protease inhibitors due to its irreversible mode of action and low toxicity. Similar compounds include leupeptin, antipain, and bestatin hydrochloride, which also inhibit cysteine proteases but differ in their mechanisms of action and specificity . Leupeptin and antipain are reversible inhibitors, while bestatin hydrochloride inhibits aminopeptidases in addition to cysteine proteases . This compound’s unique structure and irreversible inhibition make it a valuable tool for studying cysteine proteases and developing new therapeutic agents .

属性

CAS 编号 |

66701-25-5 |

|---|---|

分子式 |

C15H27N5O5 |

分子量 |

357.41 g/mol |

IUPAC 名称 |

(3S)-3-[[1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |

InChI |

InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9?,10-,11?/m0/s1 |

InChI 键 |

LTLYEAJONXGNFG-YVNMAJEFSA-N |

SMILES |

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |

手性 SMILES |

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)[C@@H]1C(O1)C(=O)O |

规范 SMILES |

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |

外观 |

Solid powder |

Pictograms |

Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

E 64 E-64 L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane N-(N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl)agmatine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。